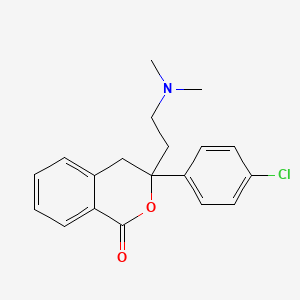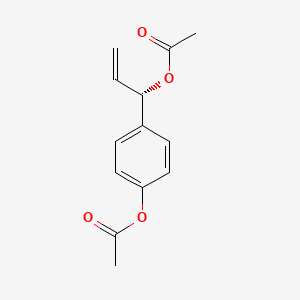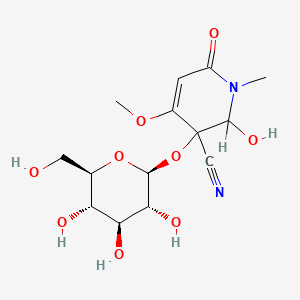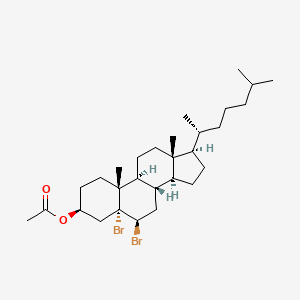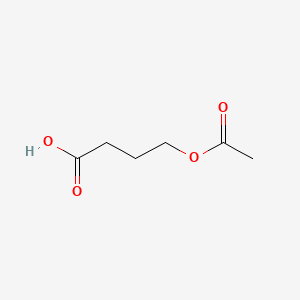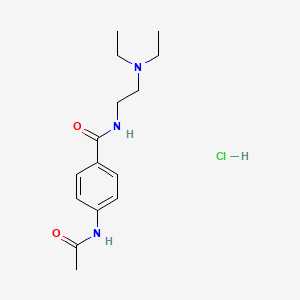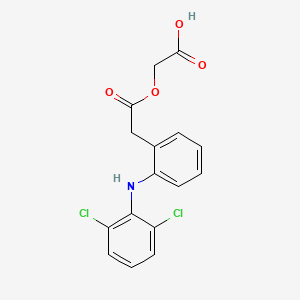
Amoxicillin trihydrate
Übersicht
Beschreibung
Amoxicillin trihydrate is a semisynthetic antibiotic belonging to the aminopenicillin class of the penicillin family . It is used to treat bacterial infections such as middle ear infection, strep throat, pneumonia, skin infections, and urinary tract infections . It is stable in the presence of gastric acid and is rapidly absorbed when taken orally . It is also available in trihydrate form for oral use as capsules, regular, chewable and dispersible tablets, syrup, and pediatric suspension .
Synthesis Analysis
The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic simulation and optimization can be used to establish optimal control policies to attain target product specification objectives for bioprocesses .Molecular Structure Analysis
Amoxicillin trihydrate is a hydrate that is the trihydrate form of amoxicillin . It is a semisynthetic antibiotic, used either alone or in combination with potassium clavulanate (under the trade name Augmentin) for treatment of a variety of bacterial infections .Chemical Reactions Analysis
The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . The method is based on the formation of a yellow ion-pair complex between Amoxicillin trihydrate and Bromocresol purple in Chloroform medium .Physical And Chemical Properties Analysis
Amoxicillin trihydrate shows several phase transitions, which correspond to different transformations in drug integrity induced by temperature . As the powder pH increased, the crystallinity and, hence, thermal stability of amoxicillin powders increased .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of Antibiotics
Amoxicillin trihydrate: is a crucial component in the enzymatic synthesis of antibiotics. It belongs to the β-lactam family, which are essential for treating respiratory and urinary tract infections. The enzymatic process involves the reaction of 6-aminopenicillanic acid (6-APA) with other substrates to synthesize Amoxicillin . This method is significant for designing efficient and cost-effective antibiotic manufacturing routes.
Analytical Method Development
Researchers have developed sensitive analytical methods like HPLC–UV for determining Amoxicillin in commercial drugs and wastewater samples. These methods are vital for predicting the in vivo behavior of Amoxicillin under simulated gastric conditions, ensuring the quality and reliability of pharmaceutical products .
Pharmaceutical Quality Control
Amoxicillin trihydrate is used in quality control testing for pharmaceutical products. Its properties are essential for pharma release testing and calibration requirements, ensuring that medications meet the necessary standards for safe and effective use .
Antibacterial Applications
As a semi-synthetic antibiotic related to Penicillin, Amoxicillin trihydrate has potent antibacterial properties. It is widely used for the treatment of various bacterial infections, including those affecting the ear, nose, throat, skin, and lower respiratory tract .
Water Solubility Studies
The solubility of Amoxicillin trihydrate in water and its behavior under different pH conditions are subjects of scientific investigation. Understanding its solubility profile is crucial for the development of effective drug formulations and for assessing its environmental impact when present in wastewater .
Combination Drug Efficacy
Amoxicillin trihydrate is often used in combination with other drugs to enhance antibacterial effects and reduce bacterial resistance. Research into these combinations is essential for developing more effective treatments against resistant bacterial strains .
Wirkmechanismus
Target of Action
Amoxicillin trihydrate primarily targets penicillin-binding proteins (PBPs) , which are crucial for bacterial cell wall synthesis . These proteins play a significant role in the final stages of assembling the bacterial cell wall, making them essential for bacterial survival and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by amoxicillin trihydrate is the peptidoglycan biosynthesis pathway . By disrupting this pathway, amoxicillin trihydrate causes an accumulation of cell wall precursors and activates autolytic enzymes, further degrading the cell wall. This cascade of events ultimately leads to bacterial cell death.
Pharmacokinetics
Amoxicillin trihydrate exhibits the following ADME properties:
- Absorption: It is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 95% .
- Distribution: It is widely distributed throughout the body tissues and fluids, including the lungs, liver, and kidneys .
- Metabolism: Amoxicillin is minimally metabolized in the liver .
- Excretion: It is primarily excreted unchanged in the urine, with a half-life of about 1 hour .
These properties ensure that amoxicillin trihydrate maintains effective concentrations in the body to exert its antibacterial effects.
Result of Action
The molecular and cellular effects of amoxicillin trihydrate’s action include the disruption of bacterial cell wall integrity , leading to cell lysis and death . This bactericidal effect is particularly effective against gram-positive bacteria, which have a thick peptidoglycan layer in their cell walls .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of amoxicillin trihydrate . For instance, acidic environments can enhance its stability and absorption, while extreme temperatures may degrade the compound . Additionally, the presence of beta-lactamase-producing bacteria can inactivate amoxicillin, necessitating the use of beta-lactamase inhibitors like clavulanic acid to enhance its efficacy .
Amoxicillin trihydrate remains a cornerstone in the treatment of bacterial infections due to its broad-spectrum activity and favorable pharmacokinetic profile.
: DrugBank : Wikipedia : Medicine.com : Europe PMC : Amoxicillin Info : DrugBank
Safety and Hazards
Zukünftige Richtungen
Amoxicillin trihydrate is one of the most consumed antibiotics in the world . The removal of impurities from the Amct crystal lattice using washing methods was demonstrated . A full factorial design was carefully utilized to examine the relationship between the yield/purity and the washing methods, solutions, and temperatures .
Eigenschaften
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9-,10-,11+,14-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQVCLAUDMCEF-CWLIKTDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26787-78-0 (Parent) | |
| Record name | Amoxicillin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022599 | |
| Record name | Amoxicillin hydrate (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amoxicillin trihydrate | |
CAS RN |
61336-70-7 | |
| Record name | Amoxicillin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoxicillin hydrate (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amoxicillin tri-hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOXICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804826J2HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of amoxicillin trihydrate?
A1: Amoxicillin trihydrate is a β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption in cell wall integrity leads to bacterial cell death. []
Q2: What is the molecular formula and weight of amoxicillin trihydrate?
A2: The molecular formula of amoxicillin trihydrate is C16H19N3O5S•3H2O. [] It has a molecular weight of 419.45 g/mol. []
Q3: What spectroscopic data is available for characterizing amoxicillin trihydrate?
A3: Amoxicillin trihydrate can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, such as the β-lactam ring and amino groups. [, ]
- UV-Vis Spectroscopy: Used for quantitative analysis, particularly in determining drug release profiles and stability studies. [, , , , ]
Q4: How stable is amoxicillin trihydrate in different pH environments?
A4: Amoxicillin trihydrate exhibits pH-dependent stability. It is most stable in the pH range of 5 to 7. [] Degradation increases in highly acidic or basic conditions. []
Q5: How does the storage temperature affect the stability of reconstituted amoxicillin trihydrate oral suspension?
A5: The stability of reconstituted amoxicillin trihydrate oral suspension is significantly affected by storage temperature. [, ] Storage at refrigerated temperatures (2-8°C) generally maintains stability for longer periods compared to room temperature or elevated temperatures. [, ] Higher temperatures accelerate degradation processes. [, ]
Q6: What strategies can be employed to enhance the stability and bioavailability of amoxicillin trihydrate?
A6: Several strategies can enhance amoxicillin trihydrate formulation:
- Microencapsulation: Encapsulating the drug within a polymer matrix can protect it from degradation and control its release. [, ]
- Floating Drug Delivery Systems (FDDS): These systems prolong the drug's residence time in the stomach, potentially improving absorption and bioavailability, particularly for treating Helicobacter pylori. [, , , ]
- Co-crystallization: Forming co-crystals with other compounds can modify the drug's physicochemical properties, potentially improving its solubility, stability, and release characteristics. []
Q7: What are the advantages of using mucoadhesive microspheres for delivering amoxicillin trihydrate?
A7: Mucoadhesive microspheres offer several advantages:
- Prolonged Gastric Residence Time: The mucoadhesive properties of the microspheres allow them to adhere to the stomach lining, increasing the drug's contact time with the target site. [] This is particularly beneficial for treating H. pylori infections, which reside in the stomach. []
- Controlled Drug Release: Microspheres can be designed to release the drug in a sustained manner, maintaining therapeutic drug levels for extended periods. []
Q8: Can amoxicillin trihydrate be incorporated into a colon-specific drug delivery system?
A8: Yes, research shows potential for colon-specific delivery using gum ghatti-based cross-linked hydrogels. [] These hydrogels exhibit pH-dependent release, with minimal drug release in acidic and neutral environments, making them suitable for targeted delivery to the colon, where the pH is higher. []
Q9: What analytical techniques are commonly employed to quantify amoxicillin trihydrate in pharmaceutical formulations?
A9: Several analytical techniques are used:
- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of amoxicillin trihydrate in various matrices. [, , , , , ]
- UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective for quantifying amoxicillin trihydrate, often used in dissolution studies and stability testing. [, , , , ]
Q10: How is the quality of amoxicillin trihydrate dispersible tablets ensured?
A10: Quality control of amoxicillin trihydrate dispersible tablets involves various tests:
- Disintegration Test: Ensures that the tablets disintegrate rapidly in water, forming a uniform dispersion. []
- Uniformity of Dispersion Test: Verifies the uniformity of the drug's distribution in the medium after disintegration. []
- Dissolution Testing: Evaluates the drug release rate from the tablets, ensuring it meets the required specifications. []
Q11: What is the impact of micronization on the bioavailability of amoxicillin trihydrate?
A11: Micronization, reducing particle size, can enhance the oral bioavailability of amoxicillin trihydrate. [] Smaller particles have an increased surface area, potentially leading to faster dissolution and absorption in the gastrointestinal tract. [] Studies have shown that micronized amoxicillin trihydrate exhibits higher blood concentrations compared to non-micronized forms. []
Q12: How do different disintegrants affect the properties of amoxicillin trihydrate dispersible tablets?
A12: The type and concentration of disintegrants significantly influence the characteristics of dispersible tablets. [] Disintegrants like maize starch, crospovidone, croscarmellose sodium, and sodium starch glycolate are commonly used. [] The choice of disintegrant affects the tablet's disintegration time, dissolution rate, and overall performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



